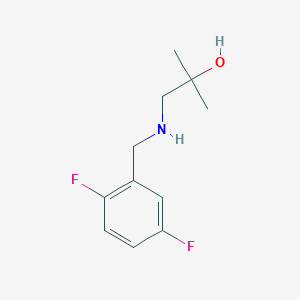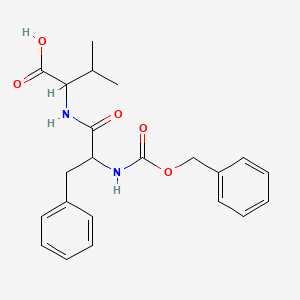![molecular formula C12H23N7O4 B12101027 2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)
2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-GLY-ARG-GLY-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (arginine and glycine) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of AC-GLY-ARG-GLY-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, further enhances the quality of the final product.
化学反应分析
Types of Reactions
AC-GLY-ARG-GLY-NH2 can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can target the peptide bonds, leading to the breakdown of the peptide into individual amino acids.
Substitution: The acetyl and amide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like acetic anhydride or other acylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Citrulline and other oxidized derivatives.
Reduction: Free amino acids (glycine and arginine).
Substitution: Modified peptides with different functional groups at the N-terminus or C-terminus.
科学研究应用
AC-GLY-ARG-GLY-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as wound healing and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of AC-GLY-ARG-GLY-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue plays a crucial role in binding to negatively charged sites on proteins, facilitating various biological processes. The peptide can modulate signaling pathways by influencing the activity of enzymes and receptors, leading to downstream effects on cellular functions.
相似化合物的比较
Similar Compounds
Acetyl-Glycine-Glycine-Alanine-Amide (AC-GLY-GLY-ALA-NH2): Similar structure but with alanine instead of arginine.
Acetyl-Glycine-Arginine-Alanine-Amide (AC-GLY-ARG-ALA-NH2): Similar structure but with alanine at the C-terminus.
Acetyl-Glycine-Arginine-Glycine (AC-GLY-ARG-GLY): Similar structure but without the amide group at the C-terminus.
Uniqueness
AC-GLY-ARG-GLY-NH2 is unique due to the presence of the arginine residue, which imparts specific binding properties and biological activities. The combination of glycine and arginine residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C12H23N7O4 |
|---|---|
分子量 |
329.36 g/mol |
IUPAC 名称 |
2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16) |
InChI 键 |
KZGGGXCZHOKQED-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)





![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)

![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
